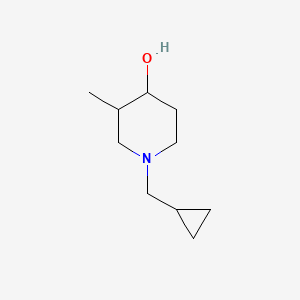

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-6-11(5-4-10(8)12)7-9-2-3-9/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKOKQSWGRCLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and interactions with various molecular targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopropylmethyl group and a methyl group. Its molecular formula is CHN. The unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to receptors associated with pain modulation, potentially leading to analgesic effects. The compound may also exhibit activity against certain enzymes, influencing metabolic pathways relevant to disease states.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, influencing their activity and potentially altering physiological responses.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects comparable to known opioid analgesics, although further research is needed to fully elucidate these properties .

- Enzyme Interaction : There is evidence that the compound may inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory applications .

Comparative Studies

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Aminoethyl)-3-methylpiperidin-4-ol | Lacks cyclopropylmethyl group | Different receptor binding profile |

| 3-(Cyclopropylmethyl)piperidin-4-ol | Similar piperidine structure | Potentially similar analgesic effects |

| 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol | Contains aminomethyl group | Exhibits varied receptor interactions |

Study on Analgesic Effects

A study conducted on the analgesic properties of this compound demonstrated significant pain relief in animal models. The compound was administered in varying doses, revealing an effective dose range that produced results comparable to traditional opioids without the associated side effects typically observed with long-term use .

In Vitro Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of this compound. In vitro assays indicated that it effectively inhibited cyclooxygenase (COX) enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent . The IC50 values obtained were promising, indicating a strong inhibitory effect at low concentrations.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Receptor Interactions

Table 1: Key Compounds and Their Properties

Key Observations:

- Core Structure Variations: The piperidin-4-ol scaffold is conserved across all compounds, but substituents dictate pharmacological profiles.

- Receptor Specificity : The fluorophenyl-substituted analog in acts as a sigma1-selective antagonist, suggesting that bulky aromatic groups at the 4-position enhance sigma receptor binding . In contrast, the methylsulfonylphenyl group in ’s compound may favor interactions with polar receptor pockets .

- Synthetic Utility : 1-(Cyclopropylmethyl)piperazine () serves as a key intermediate in synthesizing complex amines, highlighting the versatility of cyclopropylmethyl-piperidine derivatives in medicinal chemistry .

Sigma Receptor Modulation

Sigma1 receptors are implicated in dopamine release regulation. The compound from , a sigma1 antagonist, inhibited NMDA-stimulated dopamine release in rat striatal slices at low concentrations (≤100 nM), an effect reversed by selective sigma1 antagonists . This suggests that the target compound, if sharing sigma1 affinity, may similarly influence dopaminergic pathways.

Substituent Effects on Bioactivity

- Cyclopropylmethyl Group : This substituent balances steric bulk and metabolic stability. Its presence in ’s compound correlates with sigma1 selectivity, likely due to optimal fit in the receptor’s hydrophobic pocket .

- Aromatic vs. Aliphatic Substituents : Fluorophenyl () and methylsulfonylphenyl () groups confer distinct electronic properties. Fluorine’s electron-withdrawing effect may enhance binding affinity, while sulfonyl groups improve aqueous solubility .

- Hydroxyl Group at 4-Position : The 4-OH moiety is critical for hydrogen bonding with receptor residues, a feature conserved in all compared compounds .

Preparation Methods

Step 1: Formation of 3-Methylpiperidin-4-one Intermediate

- Starting from a suitable piperidinone precursor, such as 4-piperidinone, methylation at the 3-position can be achieved via selective alkylation or through synthetic routes involving organolithium reagents.

- For example, reaction of 1-bromo-3-(isopropoxy)benzene with n-butyllithium at low temperature (-78 °C) followed by addition of N-methyl-4-piperidinone yields intermediates that can be further processed to 3-methylpiperidin-4-ol derivatives.

Step 2: Introduction of the Cyclopropylmethyl Group

- The N-1 position of the piperidine ring is alkylated with cyclopropylmethyl halides or equivalents.

- This alkylation is typically performed under basic conditions to ensure nucleophilic substitution on the nitrogen.

- The cyclopropylmethyl group is critical for modifying receptor binding properties and requires careful handling to avoid ring opening.

Step 3: Reduction and Hydroxylation at the 4-Position

- The ketone at the 4-position is reduced to the corresponding alcohol using catalytic hydrogenation or chemical reducing agents such as sodium borohydride or palladium hydroxide under hydrogen atmosphere.

- For instance, hydrogenation over Pd(OH)2 on carbon under 50 psi H2 for 12 hours yields the 4-hydroxy derivative with high stereoselectivity.

Step 4: Purification and Isolation of Isomers

- The resulting mixture of cis- and trans-isomers is separated by chromatographic techniques, such as silica gel chromatography using gradients of solvents like dichloromethane and methanol.

- The pure cis-isomer can be crystallized as hydrobromide or tosylate salts to improve stability and facilitate handling.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of N-1 position with cyclopropylmethyl halide | Basic conditions, solvent (e.g., dichloromethane) | ~70-80% | Requires control to prevent side reactions |

| Reduction of 4-ketone to 4-ol | Pd(OH)2/C, H2 (50 psi), EtOH, 12 h | 76% (over two steps) | High stereoselectivity, favors cis-isomer |

| Purification | Silica gel chromatography, CH2Cl2/MeOH gradient | - | Separation of cis/trans isomers |

| Salt formation | Treatment with HBr or tosyl chloride | - | Improves crystallinity and purity |

Research Findings and Observations

- The presence of the 3-methyl group significantly influences the opioid receptor binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies.

- The cyclopropylmethyl substituent at the nitrogen enhances receptor interaction, contributing to the compound's pharmacological profile.

- The stereochemistry at the 4-position hydroxyl group is crucial; the cis-isomer is often more biologically active and is therefore preferentially isolated.

- The use of boron trichloride (BCl3) in dichloromethane at low temperatures (-78 °C) has been reported for deprotection and modification steps in related piperidine derivatives, indicating potential applicability in synthesis routes.

Summary Table of Key Synthetic Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.